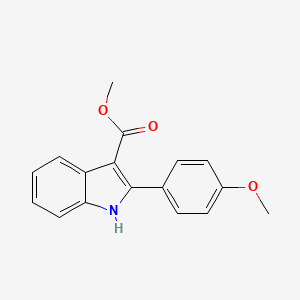
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and two methyl groups attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane can be achieved through several synthetic routes. One common method involves the epoxidation of the corresponding alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Another approach involves the use of a halohydrin intermediate, which is then treated with a base to form the oxirane ring. This method often employs reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as metal catalysts or enzyme-based catalysts, can be employed to improve reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring to yield alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various chemical transformations and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane
- 2-Ethoxy-2-(4-chlorophenyl)-3,3-dimethyloxirane
- 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethylthiirane
Uniqueness
2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane is unique due to the presence of both an ethoxy group and a fluorophenyl group, which impart distinct electronic and steric properties. These features influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88539-02-0 |
|---|---|
Molecular Formula |
C12H15FO2 |
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane |
InChI |
InChI=1S/C12H15FO2/c1-4-14-12(11(2,3)15-12)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3 |
InChI Key |
QVVIUQOEJIILFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(O1)(C)C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


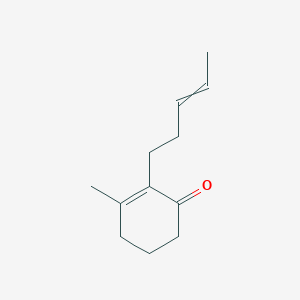
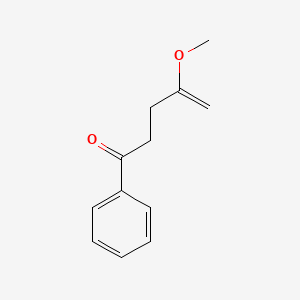

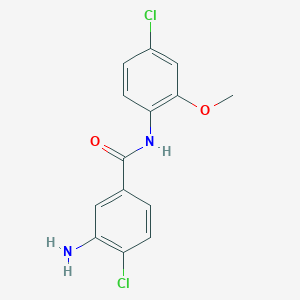
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
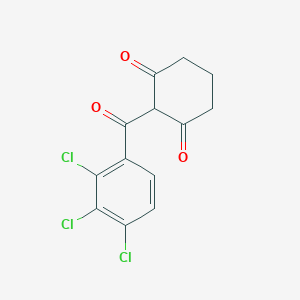
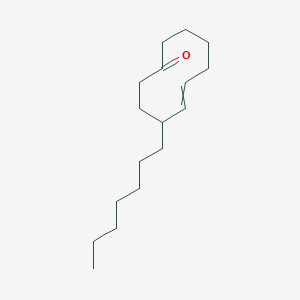
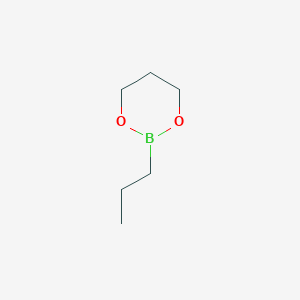
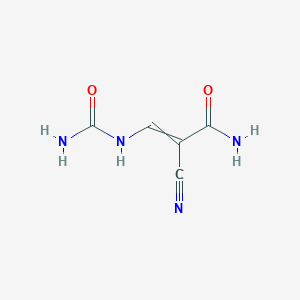
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![1-[(Naphthalen-2-yl)oxy]propan-1-ol](/img/structure/B14403341.png)
